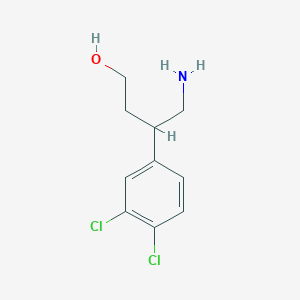
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Overview
Description
“4-Amino-3-(3,4-dichlorophenyl)butan-1-ol” is a chemical compound with the molecular formula C10H13Cl2NO. It has a molecular weight of 234.12 . This compound is also known by other names such as “(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol”, “(S)-2-(3,4-Dichlorophenyl)-4-hydroxybutylamine”, and "N-[(S)-2-(3,4-Dichlorophenyl)-4-hydroxybutyl]amine" .
Molecular Structure Analysis
The molecular structure of “4-Amino-3-(3,4-dichlorophenyl)butan-1-ol” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Physical And Chemical Properties Analysis
This compound has a boiling point of 359.4ºC at 760 mmHg and a density of 1.292 . The InChI Key is LGIGCDLFWQIHLQ-MRVPVSSYSA-N .
Scientific Research Applications
Anticancer Research
Field:
Oncology and cancer research.
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
has been investigated as a potential anticancer agent. Researchers have explored its effects on cancer cell growth, apoptosis, and metastasis inhibition. Notably, it has shown promise in inhibiting the growth of non-small cell lung cancer (NSCLC) cells .
Experimental Procedures:
Results:
Neuropharmacology
Field:
Neuroscience and drug discovery.
Summary:
Researchers have explored the compound’s effects on neuronal function. It may influence neurotransmitter release, synaptic plasticity, or neuroprotection.
Experimental Procedures:
Results:
These are just three of the six applications. If you’d like to explore more, feel free to ask
Safety And Hazards
properties
IUPAC Name |
4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGCDLFWQIHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430804 | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
CAS RN |
152298-51-6, 135936-35-5 | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

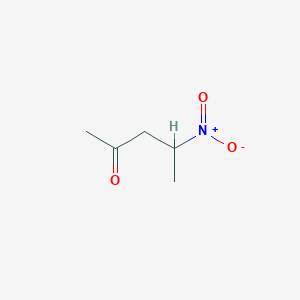
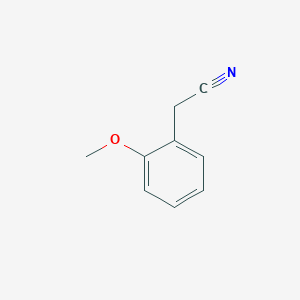
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
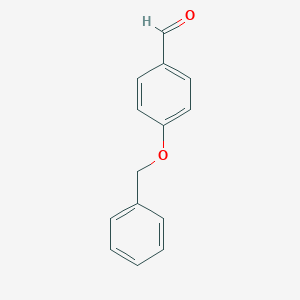
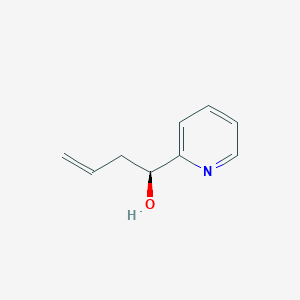
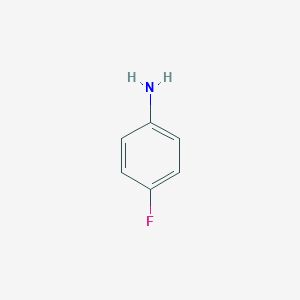
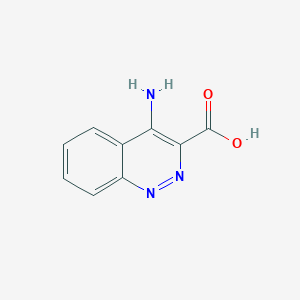
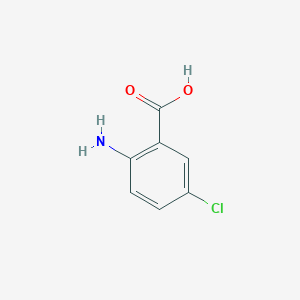
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
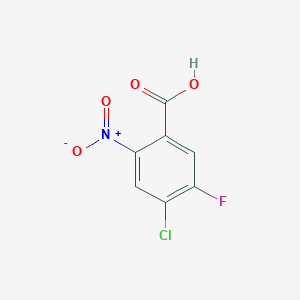
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
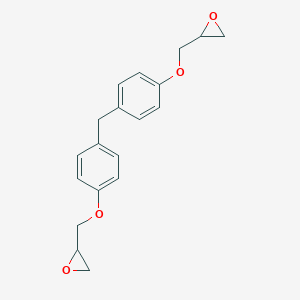
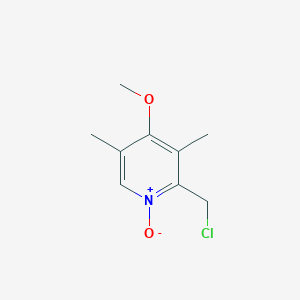
![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)